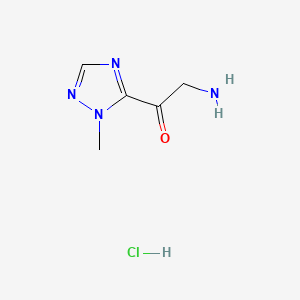![molecular formula C7H14ClNO B6609041 1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride CAS No. 2866356-01-4](/img/structure/B6609041.png)
1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride (MOAH) is an organochloride compound that has been studied for its potential applications in scientific research. MOAH is a cyclic organic compound that is composed of a bicyclic ring system with a methyl group attached to the nitrogen atom. MOAH has been synthesized in several ways, including the reaction of aldehydes with aqueous hydrochloric acid, or the reaction of aldehydes with ethyl acetate in the presence of anhydrous hydrochloric acid. MOAH has been studied for its potential applications in scientific research, and it has been found to have several biochemical and physiological effects.
Applications De Recherche Scientifique
1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride has been studied for its potential applications in scientific research. This compound has been found to be useful in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and fragrances. This compound has also been found to have potential applications in the field of materials science, as it has been shown to be effective in the synthesis of polymers and nanomaterials. This compound has also been found to be useful in the synthesis of certain antibiotics, such as penicillin.
Mécanisme D'action
The mechanism of action of 1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride is not yet fully understood. However, it is believed that this compound is able to interact with certain biological molecules, such as proteins, nucleic acids, and lipids. It is believed that this compound is able to interact with these molecules in a manner that leads to the formation of new compounds, or the modification of existing compounds.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. This compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to be an effective inhibitor of the enzyme lipoxygenase, which is involved in the formation of certain inflammatory compounds. Additionally, this compound has been found to be an effective inhibitor of the enzyme cyclooxygenase, which is involved in the formation of certain hormones and prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride has several advantages and limitations when used in laboratory experiments. One of the advantages of this compound is that it is relatively inexpensive and easy to obtain. Additionally, this compound is stable and can be stored for extended periods of time. However, this compound is also a strong inhibitor of certain enzymes, and it can interfere with certain biochemical and physiological processes. Therefore, it is important to use this compound in laboratory experiments with caution.
Orientations Futures
There are several potential future directions for research involving 1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride. One potential direction is to further explore the biochemical and physiological effects of this compound. This could include the investigation of the effects of this compound on various biological processes, such as cell proliferation, apoptosis, and gene expression. Additionally, further research into the mechanism of action of this compound could be conducted, as this could lead to the development of new compounds or therapies. Other potential future directions for research involving this compound include the exploration of its potential applications in materials science, such as the synthesis of polymers and nanomaterials, as well as the synthesis of certain antibiotics. Finally, further research into the synthesis of this compound could be conducted, as this could lead to the development of more efficient and cost-effective methods of synthesizing this compound.
Méthodes De Synthèse
1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride can be synthesized via a number of different methods. The most common method is the reaction of aldehydes with aqueous hydrochloric acid. This method involves the reaction of aldehydes with aqueous hydrochloric acid to yield a mixture of this compound and 1-methyl-2-oxa-6-azabicyclo[3.2.1]octane. The reaction is typically carried out at temperatures between 0 and 5°C, and the reaction is complete after 1-2 hours.
Another method of synthesizing this compound is the reaction of aldehydes with ethyl acetate in the presence of anhydrous hydrochloric acid. This method involves the reaction of aldehydes with ethyl acetate in the presence of anhydrous hydrochloric acid to yield a mixture of this compound and 1-methyl-2-oxa-6-azabicyclo[3.2.1]octane. The reaction is typically carried out at temperatures between 0 and 5°C, and the reaction is complete after 1-2 hours.
Propriétés
IUPAC Name |
1-methyl-2-oxa-6-azabicyclo[3.2.1]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-7-4-6(8-5-7)2-3-9-7;/h6,8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEBLYAUTXJBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CCO1)NC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1R)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine](/img/structure/B6608961.png)
![tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B6608968.png)


![3-[4-(chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B6608991.png)

![3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-ol hydrochloride](/img/structure/B6609010.png)

![1-{[3,4'-bipyridin]-5-yl}methanamine trihydrochloride](/img/structure/B6609024.png)

![2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride](/img/structure/B6609054.png)
![3-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B6609060.png)

![2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B6609063.png)
